molecular formula C16H21N3O3 B2448696 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide CAS No. 941983-57-9

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide

Cat. No.: B2448696
CAS No.: 941983-57-9
M. Wt: 303.362
InChI Key: ASCQCESCPHTURI-UHFFFAOYSA-N
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide is a potent and selective small-molecule inhibitor of histone deacetylase (HDAC) enzymes, which play a fundamental role in the epigenetic regulation of gene expression by modulating chromatin structure and DNA accessibility . This compound demonstrates high research value in oncology for its ability to alter the expression of genes involved in cell cycle control, differentiation, and apoptosis, providing a powerful chemical tool for investigating the therapeutic potential of HDAC inhibition in various cancer models . Its specific molecular structure, featuring a tetrahydroquinoline scaffold, is engineered to interact with the catalytic pocket of HDAC enzymes, leading to an accumulation of acetylated histones and activation of tumor suppressor pathways. Beyond oncology, this HDAC inhibitor is also highly relevant for neurological research, where epigenetic mechanisms are being investigated for their role in neuroplasticity, cognitive function, and neurodegenerative diseases, offering scientists a means to probe the link between histone acetylation and neuronal health . The compound is supplied exclusively for research applications in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-10(2)16(22)19-8-4-5-11-6-7-12(9-13(11)19)18-15(21)14(20)17-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCQCESCPHTURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The starting material, 1,2,3,4-tetrahydroquinoline, is reacted with isobutyryl chloride in the presence of a base such as triethylamine to form 1-isobutyryl-1,2,3,4-tetrahydroquinoline.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride and methylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

Biological Activities

The biological activities of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide can be summarized as follows:

Activity Description
Anticancer Properties Exhibits significant cytotoxicity against various cancer cell lines, including MCF-7.
Antimicrobial Effects Potential antibacterial activity against Gram-positive bacteria through enzyme inhibition.
Neuroprotective Effects May protect neuronal cells from oxidative stress and apoptosis.
Cannabinoid Modulation Preliminary studies suggest it may influence cannabinoid receptors, impacting metabolic processes.

Anticancer Activity

A study investigated the anticancer properties of compounds related to this compound using the MTT assay on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited strong cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

In vitro tests demonstrated that the compound showed notable antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism, a common target for sulfonamide antibiotics.

Neuroprotective Effects

Research on tetrahydroquinoline derivatives indicated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound reduced cell death and increased viability through the activation of antioxidant pathways, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide
  • N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide
  • N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methoxybenzyl)oxalamide

Uniqueness

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that integrates a tetrahydroquinoline moiety with an oxalamide linkage. The presence of various functional groups contributes to its biological activities.

Property Details
Molecular Formula C₂₁H₂₇N₅O₃
Molecular Weight 397.5 g/mol
CAS Number 1327321-30-1

Antitumor Properties

Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit significant antitumor activity. For instance, research has shown that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .

Antimicrobial Effects

The compound also demonstrates promising antimicrobial properties. Tetrahydroquinoline derivatives have been linked to antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfamoyl group present in related compounds enhances their efficacy against specific bacterial strains, suggesting that this compound may exhibit similar effects .

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. Common synthetic routes involve multi-step processes that include:

  • Formation of the tetrahydroquinoline ring.
  • Introduction of the isobutyryl group.
  • Coupling with methyloxalamide to form the final product.

These methods require careful control of reaction conditions to ensure high yields and purity .

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of tetrahydroquinoline derivatives, this compound was tested against HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL for related tetrahydroquinoline derivatives. This suggests that this compound may possess similar or enhanced antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide?

  • Methodological Answer : The synthesis involves three key steps:

Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction between an aromatic amine and a ketone/aldehyde under acidic conditions (e.g., HCl or trifluoroacetic acid) .

Isobutyryl group introduction : Acylate the tetrahydroquinoline derivative with isobutyryl chloride in the presence of pyridine or triethylamine .

Oxalamide bridge assembly : React the modified tetrahydroquinoline with methylamine and oxalyl chloride under controlled stoichiometry to form the oxalamide linkage.
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., isobutyryl methyl groups at δ ~1.1 ppm, tetrahydroquinoline aromatic protons at δ ~6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (e.g., m/z 357.454 for C20_{20}H27_{27}N3_3O3_3) .
  • X-ray crystallography : Employ SHELX or ORTEP-3 software to resolve crystal structures, particularly for assessing hydrogen-bonding patterns in the oxalamide moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. methyl substituents) impact biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study :
  • Compare analogs (e.g., cyclopentyl vs. methyl groups) using in vitro assays (e.g., receptor binding or enzyme inhibition).
  • Example : Replace the methyl group in N2-methyloxalamide with bulkier substituents (e.g., cyclohexyl) and evaluate changes in IC50_{50} values for target enzymes .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent steric/electronic properties with activity.
  • Key Finding : Bulky groups may enhance binding affinity but reduce solubility, requiring formulation optimization .

Q. How can researchers resolve contradictions in reported synthetic yields for similar tetrahydroquinoline derivatives?

  • Methodological Answer : Analyze variables across studies:
VariableImpact on YieldExample from Evidence
Reaction timeLonger times (>24h) improve cyclization76% yield with 24h reflux
Solvent choicePolar aprotic solvents (e.g., DMF) favor acylation82% yield in DMF vs. 51% in THF
CatalystLewis acids (e.g., ZnCl2_2) accelerate Pictet-Spengler reactions15% yield increase with ZnCl2_2
Recommendation : Use design of experiments (DoE) to optimize parameters systematically.

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer :
  • Toxicity Mitigation : Wear PPE (nitrile gloves, lab coat) due to acute oral toxicity (LD50_{50} > 300 mg/kg) and skin irritation risks .
  • Spill Management : Avoid dust generation; use ethanol-wetted cloths for cleanup. Ventilate areas with fume hoods (≥6 air changes/hour) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in approved biohazard containers .

Data Contradiction Analysis

Q. Why do similar tetrahydroquinoline derivatives exhibit varying stability in aqueous solutions?

  • Methodological Answer : Investigate via:
  • pH-dependent stability assays : Monitor degradation at pH 2–12 (simulating physiological conditions) using HPLC.
  • Hydrogen bonding analysis : Apply graph set analysis (as per Etter’s rules) to identify stabilizing interactions (e.g., N–H···O bonds in oxalamide) .
  • Key Insight : Derivatives with electron-withdrawing groups (e.g., isobutyryl) show enhanced stability at pH 7.4 due to reduced hydrolysis .

Experimental Design Recommendations

Q. How to design a crystallography study to elucidate hydrogen-bonding networks in this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from a DMSO/water (1:1) mixture at 4°C.
  • Data Collection : Collect high-resolution (<1.0 Å) datasets at 100K using synchrotron radiation.
  • Software Tools : Refine structures with SHELXL (for small molecules) and visualize hydrogen bonds with Mercury (CCDC) .

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